molecular formula C14H16ClNO2 B2602435 3-Benzyl-1-(2-chloroacetyl)piperidin-4-one CAS No. 2411319-11-2

3-Benzyl-1-(2-chloroacetyl)piperidin-4-one

Cat. No.: B2602435
CAS No.: 2411319-11-2
M. Wt: 265.74
InChI Key: BWYCVLWOEDJXGV-UHFFFAOYSA-N
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Description

3-Benzyl-1-(2-chloroacetyl)piperidin-4-one: is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1-(2-chloroacetyl)piperidin-4-one involves the reaction of 2-chloroacetyl chloride with benzylamine, followed by cyclization of the resulting intermediate with acetic anhydride. The reaction conditions typically include:

    Step 1: Reaction of 2-chloroacetyl chloride with benzylamine in the presence of a base such as triethylamine.

    Step 2: Cyclization of the intermediate with acetic anhydride under reflux conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-1-(2-chloroacetyl)piperidin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The carbonyl group in the piperidinone ring can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution Reactions: Substituted piperidin-4-one derivatives.

    Reduction Reactions: Piperidin-4-ol derivatives.

    Oxidation Reactions: Benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

3-Benzyl-1-(2-chloroacetyl)piperidin-4-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-1-(2-chloroacetyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo chemical reactions that modify its structure and activity. For example, the chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

    3-Benzyl-1-(2-bromoacetyl)piperidin-4-one: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.

    3-Benzyl-1-(2-fluoroacetyl)piperidin-4-one: Similar structure but with a fluoroacetyl group instead of a chloroacetyl group.

    3-Benzyl-1-(2-iodoacetyl)piperidin-4-one: Similar structure but with an iodoacetyl group instead of a chloroacetyl group.

Uniqueness: 3-Benzyl-1-(2-chloroacetyl)piperidin-4-one is unique due to its specific chloroacetyl group, which imparts distinct reactivity and biological activity compared to its analogs with different halogen substituents. The chloroacetyl group is particularly reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-benzyl-1-(2-chloroacetyl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO2/c15-9-14(18)16-7-6-13(17)12(10-16)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYCVLWOEDJXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1=O)CC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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